6-(Phenylamino)nicotinaldehyde

Nicotinamidase inhibition NAD+ salvage pathway Antimicrobial target engagement

6-(Phenylamino)nicotinaldehyde (IUPAC: 6-(phenylamino)pyridine-3-carbaldehyde; CAS 1292370-14-9; molecular formula C₁₂H₁₀N₂O; MW 198.22 g/mol) is a heteroaromatic building block comprising a pyridine-3-carbaldehyde core substituted at the 6-position with a phenylamino group, featuring an electron-donating aniline moiety conjugated to the electron-deficient pyridine ring, creating a donor–acceptor system distinct from unsubstituted nicotinaldehyde (CAS 500-22-1) and halogenated 6-substituted analogs. The compound is supplied as a research-grade intermediate (typical purity ≥98%) for pharmaceutical R&D and quality control applications.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
Cat. No. B11812779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Phenylamino)nicotinaldehyde
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=C2)C=O
InChIInChI=1S/C12H10N2O/c15-9-10-6-7-12(13-8-10)14-11-4-2-1-3-5-11/h1-9H,(H,13,14)
InChIKeyOEIURRDRVYLCCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Phenylamino)nicotinaldehyde (CAS 1292370-14-9) Procurement Guide: Core Identity, Comparator Landscape, and Selection Rationale


6-(Phenylamino)nicotinaldehyde (IUPAC: 6-(phenylamino)pyridine-3-carbaldehyde; CAS 1292370-14-9; molecular formula C₁₂H₁₀N₂O; MW 198.22 g/mol) is a heteroaromatic building block comprising a pyridine-3-carbaldehyde core substituted at the 6-position with a phenylamino group, featuring an electron-donating aniline moiety conjugated to the electron-deficient pyridine ring, creating a donor–acceptor system distinct from unsubstituted nicotinaldehyde (CAS 500-22-1) and halogenated 6-substituted analogs . The compound is supplied as a research-grade intermediate (typical purity ≥98%) for pharmaceutical R&D and quality control applications .

Why 6-(Phenylamino)nicotinaldehyde Cannot Be Interchanged with Unsubstituted Nicotinaldehyde or 6-Halo Analogs in Research and Development


The 6-phenylamino substituent is not a generic modification — it is a pharmacophoric determinant that fundamentally alters electronic structure (HOMO–LUMO gap), enzyme inhibition potency, and receptor selectivity relative to the unsubstituted nicotinaldehyde scaffold. Direct comparative enzymology data demonstrate that ring substitution on nicotinaldehyde changes nicotinamidase inhibition by up to 8-fold (nicotinaldehyde Ki = 180 nM vs. 5-bromo-nicotinaldehyde Ki = 1470 nM in the same assay system) [1]. Furthermore, the corresponding 6-(phenylamino)nicotinic acid analog exhibits complete loss of activity at the GPR109A (HM74A) niacin receptor — the canonical target of nicotinic acid — confirming that 6-phenylamino substitution rewires biological target engagement [2]. These data establish that simple interchange with unsubstituted, 6-chloro, or 6-methyl nicotinaldehyde analogs will invalidate structure–activity relationships (SAR) and produce non-comparable results in any assay system dependent on this specific molecular framework.

6-(Phenylamino)nicotinaldehyde: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


Nicotinamidase Inhibition: Ring Substitution Modulates Ki by >8-Fold — Class-Level Inference for 6-Phenylamino Differentiation

Nicotinaldehyde is a class-wide competitive inhibitor of nicotinamidases (EC 3.5.1.19), with Ki values spanning 11 nM to 1.4 μM across S. cerevisiae (Pnc1), S. pneumoniae (SpNic), B. burgdorferi (BbNic), P. falciparum (PfNic), and C. elegans (CePNC1/2) enzymes [1]. Critically, ring substitution dramatically alters potency: 5-bromo-nicotinaldehyde exhibits a Ki of 1470 ± 25 nM versus nicotinaldehyde Ki of 180 ± 1 nM in the same archaeal nicotinamidase assay — an 8.2-fold decrease in potency [2]. Additionally, the unsubstituted N-phenyl nicotinamide scaffold (structurally analogous to the aldehyde form) exhibits a Ki of 8 nM against Kdr/VEGFR2, while 6-methyl and 5-bromo substitutions proved 'less satisfactory' [3]. This structure–activity relationship demonstrates that the steric bulk and electronic character of the 6-position substituent — for which the phenylamino group provides a hydrogen-bond-capable NH donor and extended aromatic π-system — is a critical determinant of target inhibition potency and selectivity.

Nicotinamidase inhibition NAD+ salvage pathway Antimicrobial target engagement

Regioisomeric Differentiation: 6-(Phenylamino)nicotinaldehyde versus 2-(Phenylamino)nicotinaldehyde — Divergent Kinase Inhibitor Building Block Utility

The regioisomer 2-(phenylamino)nicotinaldehyde (CAS 113256-66-9) has been employed as a key precursor for pyrrolo[2,3-b]pyridine derivatives that were evaluated against four cancer cell lines (HT-29, A549, H460, U87MG) and six tyrosine kinases (c-Met, Flt-3, PDGFR-β, VEGFR-2, EGFR, c-Kit), with the most potent analog exhibiting Flt-3/c-Met IC₅₀ values of 1.16/1.92 nM [1]. In the 2-isomer, the aldehyde at the 3-position is ortho to the phenylamino group, enabling intramolecular hydrogen bonding and cyclization chemistry yielding fused bicyclic scaffolds. In contrast, the 6-isomer positions the aldehyde para to the phenylamino substituent, creating an extended donor (NHPh)–π–acceptor (CHO) push-pull conjugation pathway that fundamentally differs in electronic structure (altered HOMO–LUMO gap, dipole moment) and chemical reactivity (preference for Schiff base/hydrazone formation at the aldehyde rather than intramolecular cyclization). These regioisomers are not interchangeable as synthetic intermediates: each accesses divergent heterocyclic chemical space.

Kinase inhibitor synthesis Regioisomeric SAR Pyrrolo[2,3-b]pyridine scaffolds

GPR109A (HM74A) Receptor Selectivity Divergence: 6-Phenylamino Substitution Abolishes Niacin Receptor Engagement — Class-Level Inference from the Carboxylic Acid Analog

In a comparative pharmacology study, 6-(phenylamino)nicotinic acid (CAS 13426-16-9) — the carboxylic acid analog of the target aldehyde — demonstrated a complete lack of functional activity at the high-affinity niacin receptor GPR109A (HM74A), whereas nicotinic acid itself is a potent agonist of this receptor (IC₅₀ = 51–180 nM in radioligand displacement assays using [³H]nicotinic acid on GPR109A-expressing 293-EBNA cell membranes) [1]. This target selectivity divergence is structurally encoded: the 6-phenylamino group introduces steric bulk incompatible with the GPR109A orthosteric binding pocket, which accommodates only small 6-position substituents on the pyridine ring. By class-level inference, 6-(phenylamino)nicotinaldehyde is expected to share this GPR109A-inactive profile, making it suitable for applications where niacin receptor-mediated flushing, lipolysis modulation, or adiponectin secretion confounds experimental interpretation [2].

GPR109A selectivity Niacin receptor Off-target profiling

Electronic Modulation of Aldehyde Reactivity: 6-Phenylamino (Electron-Donating) vs. 6-Chloro (Electron-Withdrawing) Substituent Effects on Condensation Chemistry

The reactivity of the 3-formyl group in 6-substituted nicotinaldehydes is electronically modulated by the 6-position substituent through the conjugated pyridine π-system. The phenylamino group (–NHPh) is a strong π-electron donor (Hammett σₚ ≈ −0.5 to −0.6 for NHPh), decreasing the electrophilicity of the aldehyde carbonyl relative to 6-chloronicotinaldehyde (CAS 23100-12-1), where the chlorine substituent (σₚ = +0.23) withdraws electron density and enhances aldehyde electrophilicity. DFT calculations on structurally related nicotinaldehyde derivatives confirm that 6-position substitution alters HOMO–LUMO gaps: 6-methyl nicotinaldehyde derivatives (MNP-BTMP series) exhibit Egap values of 4.77–5.55 eV, with HOMO localized on the donor substituent and LUMO on the aldehyde-pyridine acceptor [1]. The 6-phenylamino variant extends this donor–acceptor conjugation through the aniline π-system, further modulating the aldehyde's reactivity in Schiff base, hydrazone, and Knoevenagel condensation reactions relative to 6-halo or 6-alkyl analogs.

Aldehyde electrophilicity Donor–acceptor conjugation Schiff base formation

Antimicrobial Chalcone Synthesis: Nicotinaldehyde Building Block Differentiation for α-Glucosidase and Antifungal Activity

Nicotinaldehydes serve as key carbonyl components in Claisen–Schmidt condensation with phenylethanones to generate chalcones with antimicrobial, free-radical scavenging, and α-glucosidase inhibitory activities [1]. In a systematic study of nicotinaldehydes 1a–e condensed with phenylethanones 2a–d, compounds 3d and 3h were identified as potent antifungal and moderate antibacterial agents, while compounds 3c, 3h, 3k–m, and 3q exhibited α-glucosidase inhibitory activity [1]. Separately, Pd(0)-catalyzed Suzuki coupling derivatives of nicotinaldehyde demonstrated antimicrobial activity against oral pathogens (P. aeruginosa, B. chungangensis, B. paramycoides, P. dendritiformis) with MIC values of 1.56–49.2 µg/mL, and specific derivatives (DMPN, BrPN) showed antibiofilm activity at MIC 1.56–6.24 µg/mL [2]. The 6-phenylamino substitution pattern provides a structurally distinct aldehyde building block that yields chalcones and biaryl derivatives occupying different chemical space than those derived from unsubstituted or 6-halo nicotinaldehydes.

Chalcone synthesis Antimicrobial α-Glucosidase inhibition

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. 6-Chloro, 6-Methyl, and N-Methylated Analogs

The 6-(phenylamino)nicotinaldehyde scaffold possesses one hydrogen bond donor (NH) and three hydrogen bond acceptors (pyridine N, aldehyde O, aniline N), conferring distinct physicochemical properties compared to close analogs. The N-methylated analog 6-(methyl(phenyl)amino)nicotinaldehyde (CAS 1355226-56-0, MW 212.25) removes the NH donor capability, altering solubility, crystal packing, and target binding interactions. The 6-chloro analog (CAS 23100-12-1, MW 141.00) is significantly less lipophilic (calculated ΔLogP ~1.5–2.0 units lower) and lacks hydrogen-bonding capacity at the 6-position entirely. In the structurally related 6-(phenylamino)nicotinic acid series, polymorphism and hydration variability have been documented as critical quality attributes affecting formulation and biological assay reproducibility — properties directly attributable to the phenylamino NH group engaging in intermolecular hydrogen-bonding networks [1]. These physicochemical differences translate to measurable distinctions in chromatographic retention, solubility, and solid-state stability that impact procurement specifications and experimental reproducibility.

Lipophilicity Hydrogen bonding Solid-state properties

Optimal Research and Industrial Application Scenarios for 6-(Phenylamino)nicotinaldehyde Based on Quantitative Differentiation Evidence


Antimicrobial Drug Discovery: Nicotinamidase Inhibitor Scaffold Exploration with Species-Selective Target Engagement

The class-wide nicotinamidase inhibition data (Ki range: 11 nM – 1.4 μM across five pathogenic species) [1] and the demonstrated 8.2-fold modulation of Ki by ring substitution (nicotinaldehyde Ki = 180 nM vs. 5-bromo-nicotinaldehyde Ki = 1470 nM) [2] position 6-(phenylamino)nicotinaldehyde as a structurally differentiated starting point for developing species-selective nicotinamidase inhibitors. Target pathogens include M. tuberculosis (nicotinamidase required for virulence), S. pneumoniae, B. burgdorferi (Lyme disease), and P. falciparum (malaria). The 6-phenylamino substituent offers hydrogen-bonding capacity (NH donor) and extended π-surface for active-site interactions that are absent in unsubstituted or 6-halo analogs, potentially enabling selectivity against mammalian NAD+ salvage pathways (which lack nicotinamidases) while minimizing GPR109A-mediated off-target effects [3].

Kinase Inhibitor Medicinal Chemistry: Donor–Acceptor Nicotinaldehyde Building Block for Linear Conjugates

The para relationship between the 6-phenylamino donor and 3-formyl acceptor in this regioisomer creates an extended donor–acceptor conjugation pathway that is structurally distinct from the ortho-relationship in 2-(phenylamino)nicotinaldehyde (which preferentially undergoes intramolecular cyclization to fused bicyclic kinase inhibitor scaffolds with Flt-3/c-Met IC₅₀ values as low as 1.16/1.92 nM) [4]. The 6-isomer is suited for synthesizing linear Schiff base, hydrazone, and oxime conjugates for kinase inhibition programs where extended π-conjugation between the aniline donor and acceptor terminus is desired — a design strategy validated by the N-phenyl nicotinamide series showing potent Kdr/VEGFR2 inhibition (Ki = 8 nM) [5].

Antimicrobial Chalcone Library Synthesis with α-Glucosidase Inhibitory Profiling

Nicotinaldehyde-based chalcones synthesized via Claisen–Schmidt condensation with phenylethanones have demonstrated potent antifungal activity (compounds 3d and 3h) and α-glucosidase inhibition (compounds 3c, 3h, 3k–m, 3q) [6]. The 6-phenylamino-substituted nicotinaldehyde provides an aldehyde building block with additional hydrogen-bond donor capacity and extended aromatic character that is absent in the five nicotinaldehydes (1a–e) employed in the published chalcone library. Incorporating this building block enables exploration of chalcone SAR space that is complementary to existing published series. Furthermore, Suzuki-coupled biaryl derivatives of nicotinaldehydes have shown antibiofilm activity (MIC 1.56–6.24 µg/mL) against oral pathogens [7], suggesting applicability in dental/oral health antimicrobial development.

Chemical Biology Tool Compound Development: GPR109A-Orthogonal Probe for NAD+ Metabolism Studies

The demonstrated lack of GPR109A activity of the 6-(phenylamino)nicotinic acid analog (vs. nicotinic acid IC₅₀ = 51–180 nM at GPR109A) [8] supports the use of 6-(phenylamino)nicotinaldehyde as a scaffold for developing chemical probes that interrogate nicotinamidase function or aldehyde dehydrogenase activity without concurrent activation of the niacin receptor. This is particularly valuable in cellular models where nicotinic acid-induced GPR109A signaling (flushing response, lipolysis inhibition, adiponectin secretion) would otherwise confound interpretation of nicotinamidase inhibition or NAD+ precursor supplementation experiments.

Quote Request

Request a Quote for 6-(Phenylamino)nicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.